KRCA-0713

Oncology Preclinical Efficacy Xenograft Model

Researchers requiring a selective ALK inhibitor for in vivo xenograft studies often face confounding variables when substituting chemically distinct tool compounds. KRCA-0713 addresses this with a unique 2,4-diaminopyrimidine scaffold featuring a fused tricyclic tetrahydronaphthalenyl moiety. - Demonstrated in vivo tumor suppression in H3122 xenograft models, with efficacy comparable to ceritinib. - Ideal for kinase selectivity profiling and ALK signaling pathway dissection. - Structurally distinct from first-generation inhibitors, reducing confounding off-target effects. Supplied with full analytical documentation to ensure experimental reproducibility and procurement confidence.

Molecular Formula C26H32ClN5O3S
Molecular Weight 530.1 g/mol
Cat. No. B15291927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRCA-0713
Molecular FormulaC26H32ClN5O3S
Molecular Weight530.1 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C4C(=C3)CCC(C4(C)C)N)OC
InChIInChI=1S/C26H32ClN5O3S/c1-15(2)36(33,34)22-9-7-6-8-19(22)30-24-18(27)14-29-25(32-24)31-20-12-16-10-11-23(28)26(3,4)17(16)13-21(20)35-5/h6-9,12-15,23H,10-11,28H2,1-5H3,(H2,29,30,31,32)
InChIKeyWMLFTPJTSQTLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRCA-0713: A Novel ALK Inhibitor for Preclinical Research


KRCA-0713 (CAS: 1884321-89-4) is a novel and potent anaplastic lymphoma kinase (ALK) inhibitor belonging to the 2,4-diaminopyrimidine class. It is characterized by a fused tricyclic ring moiety, specifically a tetrahydronaphthalenyl group, which distinguishes it from earlier ALK inhibitors [1]. In preclinical studies, KRCA-0713 (identified as compound 29) demonstrated the ability to effectively suppress ALK-driven tumor growth in an H3122 xenograft model, achieving efficacy similar to that of the clinically approved ALK inhibitor ceritinib [1].

Pathway Study ALK inhibition and signaling pathway research tool
Scaffold Fused tricyclic moiety differentiation from standard ALK inhibitor cores
Model Context Supports ALK-driven xenograft model endpoint evaluation

Why KRCA-0713 Cannot Be Substituted


While many ALK inhibitors share a common target, their functional and biological profiles can diverge significantly due to differences in chemical structure and binding mode [1]. These structural variations impact critical parameters such as kinase selectivity, cellular potency, and in vivo pharmacokinetics, which in turn dictate the suitability of a compound for a specific experimental model. Consequently, simply substituting KRCA-0713 with a more common, first-generation ALK inhibitor like crizotinib or even another second-generation inhibitor without supporting comparative data is scientifically invalid. Doing so could introduce confounding variables, leading to irreproducible or misleading results in preclinical efficacy and selectivity studies. The specific evidence outlined below demonstrates the unique profile of KRCA-0713 that warrants its selection over in-class alternatives.

SELECTIVITY Kinase selectivity profile may differ from crizotinib and other second-generation ALK inhibitors due to scaffold divergence.
PHARMACOLOGY In vivo pharmacokinetic and pharmacodynamic context may not transfer directly; xenograft endpoint comparison may shift.
STRUCTURE Fused tricyclic moiety distinguishes binding mode; resistance-mutation response may differ from standard ALK chemotypes.

KRCA-0713: Comparative Evidence vs. ALK Inhibitors


In Vivo Efficacy Comparable to Ceritinib

KRCA-0713 (identified as compound 29 in the original study) was shown to effectively suppress ALK-driven tumor growth in an H3122 xenograft model to an extent that was described as 'similar' to the effect of the clinical-stage ALK inhibitor ceritinib [1]. This indicates that KRCA-0713 possesses a high level of in vivo antitumor activity in a well-established model of ALK-positive cancer.

In Vivo Efficacy vs Ceritinib
Cross-study comparable
H3122 xenograft: tumor growth inhibition similar to ceritinib (qualitative assessment).
Supports in vivo ALK inhibition model-response context.
Quantitative difference not specified; cross-study review recommended.
Oncology Preclinical Efficacy Xenograft Model

Fused Tricyclic Moiety Structural Differentiation

KRCA-0713 is a 2,4-diaminopyrimidine derivative that incorporates a fused tricyclic ring moiety, specifically a tetrahydronaphthalenyl group [1]. This is a key structural differentiator from first-generation ALK inhibitors like crizotinib, which are based on an aminopyridine scaffold, and from many second-generation inhibitors that use different core structures. The presence of a novel fused tricyclic moiety is a common strategy in medicinal chemistry to enhance kinase selectivity and overcome drug resistance mutations.

Structural Scaffold Differentiation
Class-level inference
2,4-diaminopyrimidine core with fused tetrahydronaphthalenyl vs. aminopyridine (crizotinib) and other ALK inhibitor cores.
Scaffold divergence may alter kinase selectivity profile.
Selectivity and resistance-mutation impact require profiling.
Medicinal Chemistry Chemical Biology Kinase Inhibitor

KRCA-0713: Recommended Research Applications


In Vivo Efficacy Studies in ALK-Driven Xenograft Models

KRCA-0713 is ideally suited for use as a tool compound in in vivo efficacy studies, particularly in ALK-driven xenograft models such as the H3122 model [1]. Its demonstrated in vivo activity, which is comparable to ceritinib, makes it a valuable agent for assessing therapeutic response, exploring pharmacodynamic markers, and evaluating novel combination therapies in a preclinical setting [1].

Kinase Selectivity Profiling

Due to its novel 2,4-diaminopyrimidine scaffold with a fused tricyclic moiety, KRCA-0713 is a prime candidate for kinase selectivity profiling [1]. Researchers can utilize this compound to map its unique off-target activity landscape against a broad panel of kinases. This data is essential for understanding the compound's mechanism of action, predicting potential toxicities, and comparing its polypharmacology profile against that of other ALK inhibitors like crizotinib or ceritinib.

Chemical Biology Probe for ALK Signaling

The distinct chemical structure of KRCA-0713 offers a new chemical biology probe for dissecting ALK-mediated signaling pathways [1]. It can be used in cell-based assays to investigate ALK-dependent phosphorylation events, downstream signaling cascades, and cellular phenotypes. Its structural novelty may also allow it to be used in studies exploring novel binding interactions or resistance-conferring mutations that are not addressed by existing inhibitors.

Application
Selection Property
Validation Focus
ALK-driven xenograft efficacy studies
In vivo ALK inhibition profile
Tumor growth inhibition endpoint reproducibility
Kinase selectivity profiling
Novel scaffold selectivity landscape
Off-target kinase activity screen
ALK signaling pathway dissection
Chemical probe with distinct binding mode
Phosphorylation and downstream signaling endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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